molecular formula C9H19NO2 B13422787 Isopropyl 6-aminohexanoate

Isopropyl 6-aminohexanoate

Katalognummer: B13422787
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: GGKHBURSQUYOEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl 6-aminohexanoate is an organic compound that belongs to the class of esters It is derived from 6-aminohexanoic acid and isopropanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isopropyl 6-aminohexanoate can be synthesized through the esterification of 6-aminohexanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Isopropyl 6-aminohexanoate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 6-aminohexanoic acid and isopropanol.

    Reduction: The compound can be reduced to form the corresponding alcohol, 6-aminohexanol, using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in this compound can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various reagents depending on the desired derivative.

Major Products Formed

    Hydrolysis: 6-aminohexanoic acid and isopropanol.

    Reduction: 6-aminohexanol.

    Substitution: Various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Isopropyl 6-aminohexanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of isopropyl 6-aminohexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed, releasing 6-aminohexanoic acid, which can then participate in various biochemical pathways. The amino group in the compound can also interact with enzymes, potentially inhibiting or modifying their activity.

Vergleich Mit ähnlichen Verbindungen

Isopropyl 6-aminohexanoate can be compared with similar compounds such as:

This compound is unique due to its specific ester linkage with isopropanol, which can influence its reactivity and interactions in various applications.

Eigenschaften

Molekularformel

C9H19NO2

Molekulargewicht

173.25 g/mol

IUPAC-Name

propan-2-yl 6-aminohexanoate

InChI

InChI=1S/C9H19NO2/c1-8(2)12-9(11)6-4-3-5-7-10/h8H,3-7,10H2,1-2H3

InChI-Schlüssel

GGKHBURSQUYOEM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)CCCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.